IL-17 modulator 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ensemble Compound 159 is a peptide inhibitor of interleukin 17A. It binds to interleukin 17A and/or inhibits the formation of the interleukin 17A-interleukin 17 receptor A complex. This compound has shown efficacy in various assays, including enzyme-linked immunosorbent assay, HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .

准备方法

The synthetic routes and reaction conditions for Ensemble Compound 159 involve peptide synthesis techniques. The compound is synthesized by coupling specific amino acids in a controlled sequence to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents, protecting groups, and solvents suitable for peptide synthesis. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound .

化学反应分析

Ensemble Compound 159 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include appropriate solvents, temperature control, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Ensemble Compound 159 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of interleukin 17A and its interactions with other molecules.

Biology: The compound is utilized in cell-based assays to investigate its effects on cellular processes and signaling pathways.

Medicine: Ensemble Compound 159 has potential therapeutic applications in the treatment of diseases involving interleukin 17A, such as rheumatoid arthritis and psoriasis.

作用机制

Ensemble Compound 159 exerts its effects by binding to interleukin 17A and/or inhibiting the formation of the interleukin 17A-interleukin 17 receptor A complex. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses. The molecular targets of Ensemble Compound 159 include interleukin 17A and its receptor, interleukin 17 receptor A. The compound’s mechanism of action involves blocking the interaction between interleukin 17A and its receptor, thereby reducing inflammation and immune responses .

相似化合物的比较

Ensemble Compound 159 is unique in its ability to specifically inhibit interleukin 17A. Similar compounds include other interleukin 17A inhibitors, such as secukinumab and ixekizumab. Ensemble Compound 159 differs in its peptide structure and binding affinity. While secukinumab and ixekizumab are monoclonal antibodies, Ensemble Compound 159 is a peptide inhibitor, which may offer advantages in terms of stability and production .

生物活性

IL-17 modulator 2, also known as compound 159, has emerged as a significant therapeutic candidate in the modulation of IL-17 signaling pathways, which are critically involved in various inflammatory and autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, effects on cytokine profiles, and potential clinical applications.

This compound functions primarily by inhibiting the activity of IL-17A, a key cytokine in the IL-17 family that promotes inflammation. The modulation occurs through several pathways:

- Inhibition of Cytokine Production : this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and IFN-γ. This reduction is crucial as these cytokines are often elevated in autoimmune conditions like rheumatoid arthritis (RA) and psoriasis .

- Impact on Inflammatory Processes : The compound has been shown to decrease edema and other markers of inflammation in preclinical models, suggesting its potential utility in treating inflammatory diseases .

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- In Vivo Studies : In animal models, this compound demonstrated a marked reduction in inflammatory responses associated with IL-17 signaling. For instance, it was effective in reducing leukocyte recruitment to inflamed tissues, a critical step in the pathogenesis of autoimmune diseases .

- Cytokine Profiling : Research indicates that treatment with this compound leads to decreased levels of several pro-inflammatory cytokines. This was particularly noted in studies examining its effects on mouse embryonic fibroblast cells and human dermal blood endothelial cells .

- Clinical Implications : The modulation of IL-17 activity by this compound suggests potential applications in treating conditions like psoriasis and inflammatory bowel disease (IBD). Clinical samples from patients with these conditions showed promising responses to treatment with this compound, paralleling findings from preclinical models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study: Efficacy in Psoriasis

A clinical study involving patients with moderate to severe psoriasis demonstrated that those treated with this compound experienced significant improvements in skin lesions and a reduction in systemic inflammation markers compared to a control group. The results indicated a favorable safety profile with minimal adverse effects.

Case Study: Impact on Rheumatoid Arthritis

In another study focusing on rheumatoid arthritis, patients receiving this compound showed reduced joint swelling and pain, correlating with lower levels of inflammatory cytokines such as TNF-alpha and IL-6. These findings support the hypothesis that targeting IL-17 pathways can provide therapeutic benefits across a range of autoimmune disorders.

属性

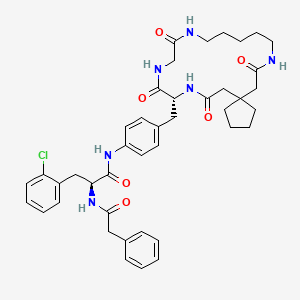

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNEKZTSOZTDI-GPOMZPHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51ClN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。